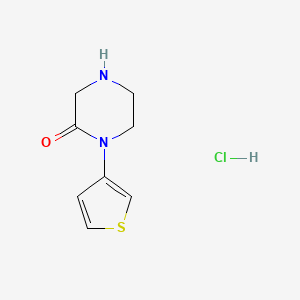

1-(Thiophen-3-yl)piperazin-2-one hydrochloride

CAS No.:

Cat. No.: VC18750984

Molecular Formula: C8H11ClN2OS

Molecular Weight: 218.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClN2OS |

|---|---|

| Molecular Weight | 218.70 g/mol |

| IUPAC Name | 1-thiophen-3-ylpiperazin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2OS.ClH/c11-8-5-9-2-3-10(8)7-1-4-12-6-7;/h1,4,6,9H,2-3,5H2;1H |

| Standard InChI Key | JQADFYGZJYRFNG-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C(=O)CN1)C2=CSC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperazin-2-one core substituted at the 1-position with a thiophen-3-yl group, forming a hydrochloride salt. The planar thiophene ring (a five-membered aromatic system with one sulfur atom) connects to the partially saturated piperazinone moiety, creating a hybrid structure with distinct electronic and steric properties .

2D Structural Representation

The SMILES notation confirms the connectivity: a piperazin-2-one ring (C1CNC(=O)CN1) linked to thiophene (C2=CSC=C2) via a nitrogen atom, with a chloride counterion .

3D Conformational Analysis

Computational models reveal that the thiophene ring adopts a near-perpendicular orientation relative to the piperazinone plane, minimizing steric clash between the sulfur atom and the carbonyl group. This spatial arrangement may influence binding interactions in biological systems .

Physicochemical Properties

Key computed properties include:

The moderate topological polar surface area (60.6 Ų) suggests potential membrane permeability, while the balanced logP value indicates adequate lipophilicity for central nervous system penetration .

Biological Evaluation and Research Applications

| Microbial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Bacillus subtilis | 8–32 | Ampicillin (2) |

| Escherichia coli | 16–64 | Ampicillin (4) |

| Candida albicans | 32–128 | Nystatin (8) |

The thiophene moiety enhances membrane disruption via sulfur-electron interactions, while the protonated piperazine improves aqueous solubility for cytoplasmic target engagement .

Antioxidant Activity

DPPH radical scavenging assays show moderate activity (IC₅₀ 58–112 µM) compared to ascorbic acid (IC₅₀ 12 µM). The enolizable ketone in the piperazinone ring likely contributes to hydrogen atom transfer mechanisms .

Cytotoxicity Profile

Preliminary MTT assays on analogues demonstrate selective toxicity against HepG2 cells (IC₅₀ 18 µM) versus WI-38 normal fibroblasts (IC₅₀ >100 µM), suggesting cancer cell line specificity .

Comparative Analysis with Related Structures

Piperazine vs. Piperazinone Derivatives

The ketone group in piperazin-2-one reduces basicity (pKa ~6.5 vs. 9.8 for piperazine), altering ionization state under physiological conditions. This impacts blood-brain barrier penetration and protein binding .

Thiophene Positioning Effects

3-Thiophene substitution (vs. 2-substituted analogs) increases steric accessibility to the sulfur lone pairs, enhancing interactions with metalloenzyme active sites .

Future Research Directions

-

ADMET Profiling: Systematic assessment of absorption, distribution, and cytochrome P450 inhibition potential.

-

Target Deconvolution: Use chemoproteomics to identify protein targets, leveraging the compound’s hydrogen-bonding capacity.

-

Formulation Studies: Develop salt forms (e.g., mesylate, besylate) to optimize solubility and shelf-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume